molecular formula C21H35NO3 B14742509 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine CAS No. 856-12-2

1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine

Cat. No.: B14742509
CAS No.: 856-12-2
M. Wt: 349.5 g/mol
InChI Key: BNYQUKSIGBFQCF-UHFFFAOYSA-N
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Description

1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine is an organic compound with the molecular formula C20H33NO3 It is a complex molecule featuring a piperidine ring substituted with a long chain of ethoxy and phenoxy groups

Preparation Methods

The synthesis of 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine involves multiple steps:

    Starting Materials: The synthesis begins with 5-methyl-2-(propan-2-yl)phenol, which undergoes etherification with ethylene oxide to form 2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethanol.

    Formation of Intermediate: The intermediate is then reacted with piperidine under basic conditions to form the final product.

    Reaction Conditions: Typical reaction conditions include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts.

Chemical Reactions Analysis

1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenoxy groups to phenol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines replace the ethoxy groups, forming new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce phenol derivatives.

Scientific Research Applications

1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential as a bioactive molecule.

    Industrial Applications: It may be used in the production of specialty chemicals and as a precursor for more complex organic compounds.

Mechanism of Action

The mechanism by which 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, leading to its observed effects.

    Binding Interactions: The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine can be compared with similar compounds:

    Similar Compounds: Compounds like 1-[2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]pyrrolidine and 1-[2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]morpholine share structural similarities.

    Uniqueness: The presence of the piperidine ring and the specific arrangement of ethoxy and phenoxy groups make it unique, potentially offering distinct biological and chemical properties.

    Comparison: Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable subject for further research.

Properties

CAS No.

856-12-2

Molecular Formula

C21H35NO3

Molecular Weight

349.5 g/mol

IUPAC Name

1-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethyl]piperidine

InChI

InChI=1S/C21H35NO3/c1-18(2)20-8-7-19(3)17-21(20)25-16-15-24-14-13-23-12-11-22-9-5-4-6-10-22/h7-8,17-18H,4-6,9-16H2,1-3H3

InChI Key

BNYQUKSIGBFQCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCN2CCCCC2

Origin of Product

United States

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